molecular formula C14H18ClNO4S B12694358 Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester CAS No. 165549-83-7

Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester

Cat. No.: B12694358
CAS No.: 165549-83-7
M. Wt: 331.8 g/mol
InChI Key: NRMKTMCUJPYGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a chloro-substituted phenoxy group, an ethyl ester, and a thioxomethylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester typically involves multiple steps, starting with the preparation of the chloro-substituted phenoxy group. This is followed by the introduction of the thioxomethylamino group and the formation of the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as chlorination, esterification, and amination, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active drug molecules.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The chloro and thioxomethylamino groups may play a role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted phenoxy esters and thioxomethylamino derivatives. These compounds may share some structural features but differ in their specific functional groups and properties.

Uniqueness

What sets acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

165549-83-7

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

ethyl 2-[2-chloro-5-(propan-2-yloxycarbothioylamino)phenoxy]acetate

InChI

InChI=1S/C14H18ClNO4S/c1-4-18-13(17)8-19-12-7-10(5-6-11(12)15)16-14(21)20-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,16,21)

InChI Key

NRMKTMCUJPYGSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.